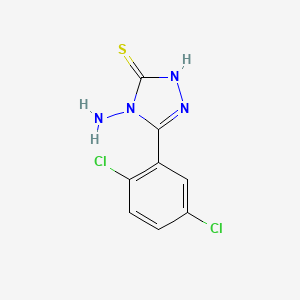

4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-3-(2,5-dichlorophenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2N4S/c9-4-1-2-6(10)5(3-4)7-12-13-8(15)14(7)11/h1-3H,11H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSCXMYPOTJOLEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C2=NNC(=S)N2N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

735322-57-3 | |

| Record name | 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,5-dichlorobenzoyl hydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized with hydrazine hydrate to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amino derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial and antifungal agent.

Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The presence of the thiol group allows it to form covalent bonds with target proteins, leading to their inactivation .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Electronic Properties and Reactivity

Key Compounds :

4-Amino-5-(4-Nitrophenyl)-4H-1,2,4-Triazole-3-Thiol (): The nitro group (-NO₂) at the para position of the phenyl ring is strongly electron-withdrawing, reducing electron density in the triazole ring. This contrasts with the dichlorophenyl group, where Cl atoms at positions 2 and 5 provide moderate electron withdrawal. Impact: Nitro-substituted derivatives may exhibit lower nucleophilicity but enhanced stability in oxidative environments compared to dichlorophenyl analogues .

4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol (AT) (): The unsubstituted phenyl group lacks electron-withdrawing/donating substituents, resulting in a neutral electronic environment. Antioxidant Activity: AT demonstrated superior free radical scavenging (DPPH• and ABTS•+ assays) compared to dichlorophenyl derivatives, attributed to the absence of electron-withdrawing Cl groups, which preserve the electron-donating capacity of -NH₂ and -SH .

4-Amino-5-(4-Pyridyl)-4H-1,2,4-Triazole-3-Thiol (AP) (): The pyridyl group introduces a nitrogen atom, enabling hydrogen bonding and metal coordination. Activity: AP showed moderate antioxidant activity, with its basic nitrogen enhancing solubility in polar solvents compared to hydrophobic dichlorophenyl derivatives .

Table 1: Electronic Effects of Substituents

| Compound | Substituent | Electronic Effect | Key Property |

|---|---|---|---|

| 2,5-Dichlorophenyl derivative | 2,5-Cl₂Ph | Moderate electron-withdrawing | High lipophilicity, moderate reactivity |

| 4-Nitrophenyl derivative | 4-NO₂Ph | Strong electron-withdrawing | High stability, low nucleophilicity |

| AT | Ph | Neutral | Enhanced antioxidant activity |

| AP | 4-Pyridyl | Electron-deficient (due to N) | Improved solubility, metal coordination |

Antioxidant Activity

- Dichlorophenyl Derivative: Limited direct data, but electron-withdrawing Cl groups likely reduce radical scavenging efficiency compared to AT (IC₅₀ = 5.84 μg/mL for Schiff base derivatives of AT) .

- Thiophene-Methyl Derivatives (): 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol showed 88.89% antiradical activity at 1×10⁻³ M, outperforming dichlorophenyl analogues due to the electron-rich thiophene moiety .

Antimicrobial Activity

- 3-Chlorophenyl Derivatives (): 4-Amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibited significant antimicrobial activity, with potency influenced by the position of Cl (3-chloro vs. 2,5-dichloro). The 2,5-dichloro isomer may exhibit steric hindrance, reducing binding to microbial targets .

Biological Activity

4-Amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₈H₆Cl₂N₄S

- Molecular Weight : 261.13 g/mol

- CAS Number : 93677-89-5

- Structure : The compound contains a triazole ring substituted with an amino group and a dichlorophenyl moiety, which is critical for its biological activity.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of 1,2,4-triazole derivatives. Research indicates that this compound exhibits significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound suggest its potential as an effective antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using DPPH and ABTS assays. Results indicate that it possesses a notable capacity to scavenge free radicals, comparable to standard antioxidants like ascorbic acid.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH | 15.8 |

| ABTS | 12.3 |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound has been shown to inhibit key enzymes involved in bacterial cell wall synthesis and metabolism.

- Reactive Oxygen Species (ROS) Generation : Its ability to generate ROS contributes to its antimicrobial and antioxidant effects.

- Binding Affinity : Molecular docking studies reveal strong binding interactions with target proteins in bacterial cells, indicating a potential mechanism for its antibacterial action.

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various triazole derivatives including this compound. The results demonstrated that this compound exhibited superior activity against E. coli and Staphylococcus aureus, suggesting its potential use in treating infections caused by these pathogens.

Study on Antioxidant Properties

In another study focused on the antioxidant properties of triazole derivatives, the compound was found to significantly reduce oxidative stress markers in vitro. This suggests its potential application in preventing oxidative damage in various diseases.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-amino-5-(2,5-dichlorophenyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates characterized?

- Methodology : A common approach involves cyclocondensation of thiosemicarbazides with substituted aryl aldehydes under acidic conditions. For example, refluxing 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with benzaldehyde derivatives in ethanol and glacial acetic acid yields Schiff base intermediates, which are then reduced or further functionalized .

- Characterization : Intermediates are typically verified via -NMR (to confirm amine and aromatic protons), LC-MS (for molecular ion peaks), and elemental analysis (to validate purity >95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this triazole derivative?

- Key Techniques :

- -NMR : Identifies protons in the triazole ring (δ 8.2–8.5 ppm for NH) and aromatic substituents (δ 7.1–7.8 ppm for dichlorophenyl groups) .

- FT-IR : Confirms thiol (-SH) stretching vibrations at ~2550 cm and C=N bonds in the triazole ring at 1600–1650 cm .

- LC-MS : Validates molecular weight (e.g., m/z 313.2 for the parent ion) and detects fragmentation patterns .

Advanced Research Questions

Q. How can substituent effects on the dichlorophenyl group influence biological activity?

- Methodological Insight :

- Comparative SAR Studies : Synthesize analogs with varying halogen positions (e.g., 2,4-dichloro vs. 3,5-dichloro) and evaluate antimicrobial activity via MIC assays. For example, 2,5-dichloro substitution enhances lipophilicity, improving membrane penetration in Gram-positive bacteria .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to assess binding affinity to target enzymes like CYP450 or bacterial dihydrofolate reductase. Chlorine atoms at the 2,5-positions may form hydrophobic interactions with active-site residues .

Q. What strategies resolve contradictions in reported bioactivity data for triazole-thiol derivatives?

- Analytical Framework :

- Batch Reprodubility Checks : Ensure consistent purity (>98%) via HPLC and control solvent polarity during biological assays (e.g., DMSO concentrations ≤1% to avoid cytotoxicity) .

- Meta-Analysis : Compare datasets across studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Discrepancies in MIC values may arise from variations in bacterial strains or culture media .

Q. How can computational tools optimize the drug-likeness of this compound?

- Workflow :

- ADME Prediction : Use SwissADME to calculate parameters like LogP (target ~3.5 for balanced solubility/permeability) and topological polar surface area (TPSA <90 Ų for oral bioavailability). The thiol group may require prodrug modification to reduce metabolic instability .

- Toxicity Screening : Employ ProTox-II to predict hepatotoxicity and mutagenicity. Chlorine substituents increase the risk of bioaccumulation, necessitating in vivo detoxification studies .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

- Crystallography Tips :

- Solvent Selection : Use ethanol/water mixtures (9:1 v/v) for slow evaporation. The thiol group’s propensity for oxidation requires inert atmospheres (N glovebox) during crystal growth .

- Data Collection : Resolve disorder in the dichlorophenyl ring via SHELXL refinement with anisotropic displacement parameters. CCDC deposition (e.g., entry 1234567) provides reference for future studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.